5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline
Description
5-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted at three key positions:
- Position 3: A 4-methoxyphenyl group, contributing electron-donating effects that may modulate aromatic stacking or metabolic stability .
- Position 8: A methyl group, likely improving steric shielding and pharmacokinetic properties .
This compound belongs to the pyrazoloquinoline family, which is recognized for diverse pharmacological activities, including antitumor, antimicrobial, and immunomodulatory effects . Its synthesis typically involves multi-step reactions starting from halogenated quinoline precursors, followed by cyclization and functionalization .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-16-7-12-23-20(13-16)25-21(15-29(23)14-18-5-3-4-6-22(18)26)24(27-28-25)17-8-10-19(30-2)11-9-17/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNLZOPDIYFLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
- **Attachment
Formation of the Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline and a suitable diketone, the pyrazoloquinoline core can be formed through a cyclization reaction.
Introduction of the Fluorobenzyl Group: This step can be achieved via a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazoloquinoline intermediate.
Biological Activity
5-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and other pharmacological properties based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H18FN3O
- Molecular Weight : 321.36 g/mol
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives. In particular, the compound exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
- Key Findings :
Anticancer Activity
The compound has also shown promise in cancer research. Pyrazolo[4,3-c]quinoline derivatives have been studied for their ability to induce apoptosis in various cancer cell lines.
- Mechanism :
- Induction of apoptosis through the activation of caspases.
- Inhibition of cell proliferation by interfering with cell cycle progression.
Other Pharmacological Activities
In addition to its anti-inflammatory and anticancer properties, this compound has been investigated for other biological activities, including:
- Antioxidant Activity : Exhibiting potential in reducing oxidative stress.
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
Study 1: Anti-inflammatory Effects
A study evaluated a series of pyrazolo[4,3-c]quinoline derivatives for their anti-inflammatory properties. The results indicated that compounds with electron-donating groups at the para position exhibited enhanced inhibitory effects on NO production compared to their ortho-substituted counterparts.
| Compound | IC50 (µM) | Notes |
|---|---|---|
| Compound 1 | 0.39 | High cytotoxicity at higher concentrations |
| Compound 2 | 0.55 | Moderate activity with lower cytotoxicity |
Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of pyrazolo[4,3-c]quinolines against breast cancer cell lines. The results demonstrated significant growth inhibition and apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.25 | Induction of apoptosis via caspase activation |
| MDA-MB-231 | 0.85 | Cell cycle arrest in G1 phase |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 2-fluorobenzyl group in the target compound may improve binding affinity compared to non-fluorinated analogs (e.g., benzyl or 4-methylbenzyl) .
- Methoxy vs. Ethoxy : The 4-methoxyphenyl group in the target compound offers a balance between electron donation and metabolic stability, whereas ethoxy derivatives (e.g., ) may exhibit slower oxidative degradation.
Pharmacological Activity Comparisons
- Anticancer Potential: Pyrazoloquinolines with fluorinated benzyl groups (e.g., target compound and ) show enhanced cytotoxicity in vitro compared to non-fluorinated analogs, likely due to improved DNA intercalation or kinase inhibition .
- Immunomodulation: Derivatives like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile act as TLR7-9 antagonists , suggesting fluorinated pyrazoloquinolines may share similar immunomodulatory pathways.
- Metal Chelation: Unlike 8-hydroxyquinoline derivatives (e.g., ), the target compound lacks a chelating moiety, reducing metal-dependent toxicity but limiting applications in metal-associated diseases.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Fluorine and methoxy groups at positions 5 and 3 correlate with improved binding to kinase targets (e.g., EGFR) .
- Metabolic Stability : Methyl groups at position 8 reduce oxidative metabolism, as seen in comparative microsomal studies between methyl- and fluoro-substituted analogs .
- Therapeutic Index : The target compound’s combination of fluorobenzyl and methoxyphenyl groups achieves a higher therapeutic index than 3-phenyl or 4-methylbenzyl analogs in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
